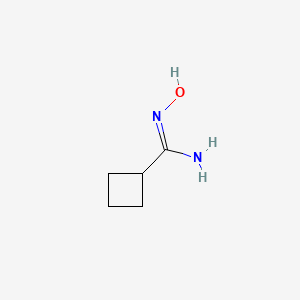![molecular formula C15H11NO3S B1598646 Acide 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylique CAS No. 440627-14-5](/img/structure/B1598646.png)
Acide 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylique
Vue d'ensemble
Description
11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid is a complex organic compound belonging to the thiazepine class
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid has been studied for its potential biological activity. It may interact with specific receptors or enzymes, influencing biological pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. It may act as a precursor for drugs targeting central nervous system disorders, such as schizophrenia and depression.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.
Mécanisme D'action
Target of Action
The primary target of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior reinforcement.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the normal interaction between dopamine and the receptor, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathway . This can lead to changes in the release of neurotransmitters, alterations in neuron firing rates, and ultimately, modifications in behavior and cognition .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a range of effects, depending on the specific context and the other signaling pathways involved . For instance, it could potentially be used to treat central nervous system disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid typically involves multiple steps, starting with the construction of the thiazepine ring. One common approach is the cyclization of appropriately substituted dibenzothiazepine precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Dibenzo[b,f][1,4]thiazepine derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.
Thiazepine-based drugs: Other thiazepine derivatives used in pharmaceuticals, such as certain antipsychotics and antidepressants.
Uniqueness: 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid stands out due to its specific functional groups and potential applications. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in various fields.
Propriétés
IUPAC Name |
methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHOBRNFNZYJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394223 | |
| Record name | methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440627-14-5 | |
| Record name | methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















